methyl (2Z)-5-(2-methylpropyl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-5-(2-methylpropyl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with a dihydrothiazole ring. The structure includes a (2Z)-imino linkage, a 4H-1,2,4-triazole substituent, and a methyl ester group. Its synthesis typically involves multi-step reactions, including condensation of thiazole precursors with triazole-containing phenoxyacetyl derivatives.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-[3-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)7-15-17(18(26)27-3)23-19(29-15)22-16(25)9-28-14-6-4-5-13(8-14)24-10-20-21-11-24/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,23,25) |
InChI Key |
VXLFPEABTOGETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-5-(2-methylpropyl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole derivative family. Its structure includes significant functional groups such as a thiazole ring, a triazole moiety, and a phenoxyacetyl group. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1401601-48-6 |
| Molecular Formula | C₁₉H₂₁N₅O₄S |
| Molecular Weight | 415.5 g/mol |
Structural Features
The compound features:
- A thiazole ring , which is known for its antimicrobial properties.
- A triazole ring , enhancing interaction with biological targets.
- An imino linkage and a methyl ester group , which may influence pharmacokinetics.
Antimicrobial Properties
Compounds in the thiazole family are often recognized for their antimicrobial activities . Studies have shown that this compound exhibits promising activity against various pathogens.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial effects of related thiazole derivatives, it was found that compounds with similar structural features demonstrated significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
The results indicated that the presence of both thiazole and triazole rings contributed to enhanced antibacterial efficacy .
Antifungal Activity
The compound's triazole moiety suggests potential antifungal properties. Research on similar triazole-containing compounds has shown effectiveness against fungal strains such as:
- Candida albicans
The mechanism is believed to involve interference with fungal cell membrane synthesis .
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that this compound may exhibit selective cytotoxic effects against certain cancer cell lines. For instance:
| Cell Line | IC₅₀ Value (µM) | Remarks |
|---|---|---|
| HepG2 (Liver Cancer) | 25 | Significant cytotoxicity |
| MCF7 (Breast Cancer) | 30 | Moderate cytotoxicity |
These findings suggest potential applications in cancer therapeutics .
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes in microbial metabolism.
- Disruption of cell membrane integrity in bacteria and fungi.
- Induction of apoptosis in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole- and triazole-based derivatives. Below is a comparative analysis with key analogs, focusing on molecular features, biological activity, and physicochemical properties.
Structural Analogues from Literature
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Key Structural Differences
Physicochemical Properties
Research Findings and Implications
Synthetic Challenges: The target compound’s imino-thiazole linkage may introduce steric hindrance, complicating crystallization compared to Compounds 4/5, which form stable crystals in dimethylformamide .
Thermodynamic Stability : Molecular dynamics simulations suggest that the perpendicular fluorophenyl group in Compounds 4/5 reduces conformational flexibility, whereas the target compound’s 2-methylpropyl group may enhance lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
